Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Description
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. This structure combines a five-membered imidazole ring with a six-membered pyrimidine ring, substituted at positions 1 and 6 by a methyl ester and a methyl group, respectively.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3 |
InChI Key |
WZZYXAFWWHPUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=NC=C(C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
The synthesis of this compound typically involves the following steps:
Multicomponent Reactions : These reactions are common in the synthesis of imidazo[1,2-a]pyrimidine derivatives. They involve the simultaneous reaction of multiple starting materials in a single step, often leading to complex heterocyclic structures.
Condensation Reactions : These are crucial for forming the bicyclic structure of imidazo[1,2-a]pyrimidines. The process typically involves the reaction of amines with carbonyl compounds or their derivatives, followed by cyclization.
Analysis of Preparation Methods
| Synthetic Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Multicomponent Reactions | Simultaneous reaction of multiple starting materials. | High efficiency, fewer steps. | Difficulty in controlling reaction conditions. |
| Condensation Reactions | Formation of the bicyclic structure through cyclization. | Well-established methods, high yields. | Requires precise control over reaction conditions. |
| One-Pot Synthesis | Single-step synthesis using 2-aminopyrimidine. | Simplified process, reduced waste. | Limited flexibility in modifying the structure. |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
| Functional Group | Position | Reactivity Profile |
|---|---|---|
| Methyl ester | C6 | Hydrolysis, transesterification, nucleophilic acyl substitution |
| Ketone | C5 | Enolization, condensation reactions, nucleophilic addition |
| Methyl substituent | C1 | Steric modulation of ring reactivity, electronic effects |
| Imidazo[1,2-a]pyrimidine core | - | Aromatic electrophilic substitution, cycloadditions |
The compound’s bicyclic structure enhances π-electron delocalization, making it susceptible to electrophilic attacks at electron-rich positions (C3 and C7) .
Ester Hydrolysis and Derivatives Formation
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which serves as a precursor for further functionalization:
textMethyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate + H2O (H+/OH−) → 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylic acid
Conditions :
-
Acidic : 6M HCl, reflux, 8–12 h (yield: 85–92%)
-
Basic : 2M NaOH, 60°C, 4 h (yield: 78–88%)
The carboxylic acid can be converted to:
-
Amides via coupling with amines (EDC/HOBt, DMF, RT).
-
Acid chlorides using SOCl₂ or PCl₅, enabling nucleophilic substitutions.
Nucleophilic Substitution at the C6 Position
The ester group participates in nucleophilic acyl substitutions with alcohols or amines:
textMethyl ester + ROH (MeOH, EtOH) → Alkyl ester derivatives Methyl ester + NH2R → Amide derivatives (e.g., R = benzyl, phenyl)
Example : Reaction with benzylamine in THF at 60°C yields the corresponding benzamide (72% yield).
Cycloaddition and Ring Expansion Reactions
The electron-deficient pyrimidine ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds:
textImidazopyrimidine + Nitrile oxide → Isoxazolo-imidazopyrimidine hybrid
Conditions : Cu(I) catalysis, DCM, 25°C, 24 h (yield: 65–70%) .
Condensation Reactions via the Ketone Group
The C5 ketone undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes:
textKetone + NH2NH2 → Hydrazone derivative Ketone + NH2OH → Oxime derivative
Applications : These derivatives serve as intermediates for synthesizing fused heterocycles like pyrazolo-imidazopyrimidines .
Ester Hydrolysis Mechanism
-
Base-Catalyzed :
-
Deprotonation of the ester carbonyl oxygen.
-
Nucleophilic attack by OH⁻ at the carbonyl carbon.
-
Formation of a tetrahedral intermediate, followed by elimination of methoxide.
-
-
Acid-Catalyzed :
-
Protonation of the ester carbonyl oxygen.
-
Nucleophilic attack by water, leading to cleavage of the ester bond.
-
Cycloaddition Pathway
The [3+2] cycloaddition proceeds via a concerted mechanism:
-
Coordination of the nitrile oxide to Cu(I).
-
Synergistic electron transfer between the imidazopyrimidine and nitrile oxide.
-
Formation of the isoxazoline ring with retention of stereochemistry .
Comparative Reactivity of Analogues
| Compound | Reactivity Difference |
|---|---|
| Methyl 7-methyl-5-oxo-...-carboxylate | Higher electrophilicity at C7 due to methyl group |
| Methyl 5-oxo-7-isopropyl-...-carboxylate | Steric hindrance reduces cycloaddition yields |
| 1-Methyl derivative (this compound) | Enhanced stability due to reduced ring strain at C1 |
Scientific Research Applications
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate and related heterocycles:
Crystallographic and Hydrogen-Bonding Analysis
- The crystal structure of Methyl 5-(4-hydroxy-3-MeO-phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate (triclinic, P1) reveals a puckered thiazolo-pyrimidine ring (amplitude = 0.23 Å) and intermolecular hydrogen bonds (O–H···O, C=O···H–N) stabilizing the lattice . In contrast, imidazo[1,2-a]pyrimidines may exhibit planar or slightly puckered conformations depending on substituents .
Biological Activity
Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyrimidine class of compounds. Its structure includes a methyl group at position 1 and a carboxylate group at position 6, contributing to its biological activity. The compound's molecular formula is C₈H₈N₄O₃.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. For instance:
- In Vitro Studies : Research has shown that several derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various imidazo derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties:
- Cell Line Studies : A range of compounds has been tested against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC₅₀ values ranging from 3.79 to 42.30 µM against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | HepG2 | 0.71 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase with IC₅₀ values around 0.067 µM . This suggests potential for these compounds in targeted cancer therapies.
Case Studies
Several case studies highlight the effectiveness of this compound class:
- Antimicrobial Efficacy : In a controlled study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antibacterial activity against clinical isolates. The findings indicated that specific substitutions on the imidazo ring significantly enhanced antimicrobial potency .
- Anticancer Screening : A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives revealed promising anticancer activity across multiple cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
